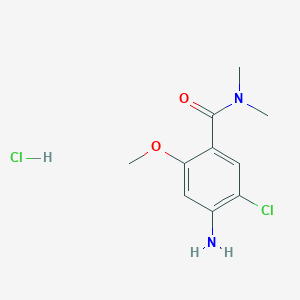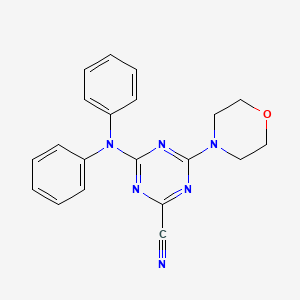![molecular formula C19H25NO5S B6662015 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662015.png)
4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentylsulfonylbenzoyl group attached to an amino-substituted cyclohexane carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclopentylsulfonylbenzoyl chloride, which is then reacted with an amino-substituted cyclohexane carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base like triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, leading to the formation of new amide or ester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, such as alcohols or ketones.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like pyridine or triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic acyl substitution can yield amides or esters, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in the study of biochemical pathways and the development of new diagnostic tools.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-BOC-aminocyclohexane carboxylic acid: This compound shares a similar cyclohexane carboxylic acid structure but differs in its substituents.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring can be compared to highlight the unique properties of 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c21-18(20-15-9-5-14(6-10-15)19(22)23)13-7-11-17(12-8-13)26(24,25)16-3-1-2-4-16/h7-8,11-12,14-16H,1-6,9-10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJKRABIXPUGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methoxyethylamino)ethyl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661937.png)
![2-bromo-5-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661960.png)
![2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661964.png)
![4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661967.png)
![5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661969.png)
![methyl 3-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-nitrobenzoate;hydrochloride](/img/structure/B6661981.png)

![(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride](/img/structure/B6661991.png)
![3,3-Dimethyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]piperazine](/img/structure/B6662004.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6662010.png)

![4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662020.png)
![4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662024.png)
![4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662026.png)
